molecular formula C13H11F3N2O3 B8473329 1-(4-Methoxybenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

1-(4-Methoxybenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B8473329
M. Wt: 300.23 g/mol
InChI Key: KWSNDYYVWNDCJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08507490B2

Procedure details

Add a solution of LiOH (122 mg, 5.03 mmol) in H2O (3 mL) to a stirred solution of ethyl 1-(4-methoxybenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (550 mg, 1.68 mmol) in 1,4-dioxane (10 mL). Stir overnight at ambient temperature. Acidify to pH 5 with 1 N HCl and extract with CH2Cl2 and 2× with 20% iPrOH in CHCl3. Dry the combined organic layers with MgSO4, filter and concentrate under reduced pressure to obtain 140 mg of the title compound as a white solid. Acidify the aqueous layer to pH 2-3 with 1 N HCl, and extract twice with 20% iPrOH in CHCl3. Dry the combined organics over MgSO4, filter, and add the solution to the initially obtained 140 mg white solids. Concentrate to afford the title compound as a white solid (426 mg, 85%). ES/MS m/z 299.0 (M−1).
Name
Quantity
122 mg
Type
reactant
Reaction Step One
Name
ethyl 1-(4-methoxybenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].[OH-].[CH3:3][O:4][C:5]1[CH:25]=[CH:24][C:8]([CH2:9][N:10]2[CH:14]=[C:13]([C:15]([O:17]CC)=[O:16])[C:12]([C:20]([F:23])([F:22])[F:21])=[N:11]2)=[CH:7][CH:6]=1.Cl>O.O1CCOCC1>[CH3:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([CH2:9][N:10]2[CH:14]=[C:13]([C:15]([OH:17])=[O:16])[C:12]([C:20]([F:21])([F:22])[F:23])=[N:11]2)=[CH:24][CH:25]=1 |f:0.1|

Inputs

Step One
Name
Quantity
122 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
ethyl 1-(4-methoxybenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Quantity
550 mg
Type
reactant
Smiles
COC1=CC=C(CN2N=C(C(=C2)C(=O)OCC)C(F)(F)F)C=C1
Name
Quantity
3 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with CH2Cl2 and 2× with 20% iPrOH in CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic layers with MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C(CN2N=C(C(=C2)C(=O)O)C(F)(F)F)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: CALCULATEDPERCENTYIELD 27.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.